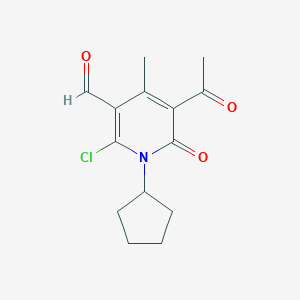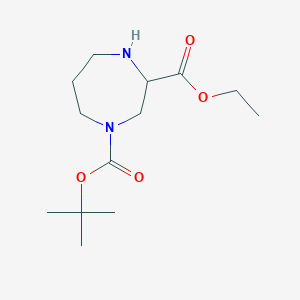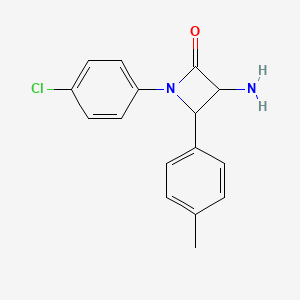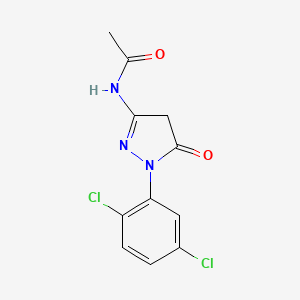![molecular formula C12H8BrN3 B11845059 3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine CAS No. 537678-51-6](/img/structure/B11845059.png)
3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring. The presence of a bromine atom at the 3-position and a phenyl group at the 5-position of the pyrazole ring makes this compound unique. Pyrazolopyridines have attracted significant interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Coupling Reaction: The intermediate undergoes a coupling reaction with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group at the 5-position can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyridine derivative.
Scientific Research Applications
3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and signaling pathways.
Material Science: The compound is explored for its potential use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-pyrazolo[3,4-c]pyridine
- 5-phenyl-1H-pyrazolo[3,4-b]pyridine
- 3-bromo-5-phenyl-1H-pyrazolo[4,3-c]pyridine
Uniqueness
3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine is unique due to the specific positioning of the bromine and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
537678-51-6 |
|---|---|
Molecular Formula |
C12H8BrN3 |
Molecular Weight |
274.12 g/mol |
IUPAC Name |
3-bromo-5-phenyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-11-10-6-9(7-14-12(10)16-15-11)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) |
InChI Key |
IMSPVEFFEMRXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(NN=C3N=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11844976.png)








![2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B11845051.png)

![2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid](/img/structure/B11845063.png)


